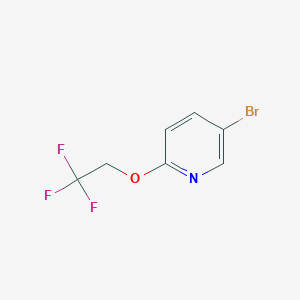

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYQQBQGDIUUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625387 | |

| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126728-58-3 | |

| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126728-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine chemical structure and IUPAC name

An In-depth Technical Guide to 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

For researchers, scientists, and professionals in drug development, this compound is a key heterocyclic building block. Its unique combination of a pyridine core, a bromine atom, and a trifluoroethoxy group makes it a valuable intermediate in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and a representative synthetic application.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] The structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a 2,2,2-trifluoroethoxy group at the 2-position.

Structural Representations:

-

SMILES: FC(F)(F)COC1=NC=C(Br)C=C1[5]

-

InChI: InChI=1S/C7H5BrF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10,11)/h1-3H,4H2[3]

-

InChIKey: JSYQQBQGDIUUFS-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing and executing chemical reactions and for understanding the compound's behavior in various systems.

| Property | Value |

| Molecular Weight | 256.02 g/mol [4][5] |

| Monoisotopic Mass | 254.95065 Da[3] |

| Boiling Point | 201.5±40.0 °C (Predicted)[4] |

| Density | 1.643±0.06 g/cm³ (Predicted)[4] |

| pKa | 0.41±0.22 (Predicted)[4] |

| XlogP (Predicted) | 3.0[3] |

| Appearance | White to off-white solid[4] |

| Storage | Inert atmosphere, Room Temperature[4][5] |

Synthetic Applications and Experimental Protocols

This compound serves as a versatile intermediate in organic synthesis. The bromine atom at the 5-position is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents. This makes it a valuable precursor for creating libraries of novel compounds for screening in drug discovery and agrochemical research.[2] The compound is used as a reactant in the preparation of oxazoline and thiazoline derivatives for use as insecticides and acaricides.[1][6]

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of brominated pyridine. This protocol is based on general procedures for similar substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid with this compound to form a 5-aryl-2-(2,2,2-trifluoroethoxy)pyridine derivative.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

-

Base (e.g., Potassium phosphate, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane and water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the palladium catalyst (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the base (2.0 mmol) and the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

-

Stir the reaction mixture at a specified temperature (e.g., 85–95 °C) for a designated period (e.g., 12-18 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-(2,2,2-trifluoroethoxy)pyridine derivative.

Logical Workflow for Synthetic Application

The following diagram illustrates a logical workflow for the utilization of this compound in a typical cross-coupling reaction to generate a novel derivative for further biological screening.

Caption: Synthetic workflow for a novel derivative.

References

- 1. 5-BROMO-2-(2,2,2-TRIFLUORO-ETHOXY)-PYRIDINE CAS#: 126728-58-3 [amp.chemicalbook.com]

- 2. 5-Bromo-2-(2,2-difluoroethoxy)pyridine | Benchchem [benchchem.com]

- 3. PubChemLite - this compound (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]

- 4. 5-BROMO-2-(2,2,2-TRIFLUORO-ETHOXY)-PYRIDINE | 126728-58-3 [amp.chemicalbook.com]

- 5. 126728-58-3|this compound|BLD Pharm [bldpharm.com]

- 6. 5-BROMO-2-(2,2,2-TRIFLUORO-ETHOXY)-PYRIDINE | 126728-58-3 [chemicalbook.com]

Unraveling the Enigma of CAS Number 1289530-01-3: A Case of Unidentified Chemical Identity

Efforts to profile the chemical properties, supplier network, and biological pathways associated with CAS number 1289530-01-3 have hit a significant roadblock: the compound itself remains unidentified in publicly accessible chemical databases and commercial inventories.

Initial investigations aimed at compiling a comprehensive technical guide for researchers and drug development professionals have been unable to retrieve any specific data linked to this particular identifier. Standard chemical property searches, supplier inquiries, and literature reviews for experimental protocols or signaling pathway involvement have yielded no relevant results. The CAS number 1289530-01-3 does not correspond to any known chemical structure or registered substance within the public domain.

This lack of information prevents the fulfillment of the core requirements of the requested in-depth guide, including the presentation of quantitative data in structured tables, the detailing of experimental methodologies, and the visualization of associated biological processes.

Several possibilities could explain this situation:

-

Typographical Error: The provided CAS number may contain a typographical error. CAS numbers have a specific format and a check digit to ensure validity, and a simple transcription mistake could lead to a non-existent identifier.

-

Proprietary Compound: The CAS number could belong to a proprietary compound that is not publicly disclosed. In the competitive landscape of drug discovery and chemical manufacturing, substances are often kept confidential during early-stage research and development.

-

Recently Assigned or Obscure Substance: It is possible that the CAS number has been very recently assigned and has not yet been populated in publicly searchable databases, or it may correspond to a highly specialized or obscure research chemical with limited distribution and documentation.

-

Invalid Number: The number itself may be an invalid CAS number that does not conform to the required structure and check-digit algorithm.

For researchers, scientists, and drug development professionals seeking information on a specific chemical entity, the accuracy of the CAS number is paramount. Without a valid and recognized identifier, accessing the wealth of scientific and commercial data associated with a compound is not feasible.

It is recommended to verify the CAS number from the original source. If the number is confirmed to be correct, it may be necessary to contact the original provider of the compound or consult specialized, restricted-access chemical registries for more information.

Until the chemical identity of CAS number 1289530-01-3 can be definitively established, a technical guide on its properties, suppliers, and biological role cannot be constructed.

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine molecular weight and formula

An In-depth Technical Guide to 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C7H5BrF3NO[1][2] |

| Molecular Weight | 256.02 g/mol [1] |

| CAS Number | 126728-58-3[1][3][4] |

| Appearance | White to off-white solid[1] |

| Boiling Point | 201.5±40.0 °C (Predicted)[1] |

| Density | 1.643±0.06 g/cm³ (Predicted)[1] |

| pKa | 0.41±0.22 (Predicted)[1] |

| Storage | Inert atmosphere, Room Temperature[1] |

Synthesis and Reactions

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the synthesis of analogous compounds, such as 5-Bromo-2-(2,2-difluoroethoxy)pyridine, typically involves the bromination of the corresponding 2-alkoxypyridine. A common synthetic approach utilizes N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile to achieve selective bromination at the 5-position of the pyridine ring.

This compound serves as a valuable reactant in the preparation of more complex molecules. For instance, it is used in the synthesis of oxazoline and thiazoline derivatives, which have shown potential as insecticides and acaricides[3].

Potential Applications and Biological Relevance

Pyridine derivatives are a significant class of compounds in medicinal chemistry and drug discovery. The introduction of a trifluoroethoxy group can enhance properties such as metabolic stability and binding affinity to biological targets. While the specific biological activities of this compound are not widely reported, related brominated pyridine compounds are known to participate in various biological processes. For example, derivatives of 2-Bromo-5-fluoro-3-nitropyridine have shown promise in antimicrobial and anticancer research[5]. The bromo-substituent makes the molecule amenable to further chemical modifications, such as Suzuki cross-coupling reactions, to generate novel derivatives with diverse biological activities[6].

Analytical Methods

The analysis of pyridine compounds can be performed using gas chromatography (GC) with a flame ionization detector (FID). A general procedure involves sample collection, desorption from a solid sorbent (like XAD-7) with a suitable solvent such as methanol, and subsequent analysis by GC[7]. While this method is for pyridine, it provides a foundational approach that could be adapted for the analysis of this compound.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of this compound, highlighting its role as a key intermediate.

Caption: Generalized synthetic and derivatization workflow.

References

- 1. 5-BROMO-2-(2,2,2-TRIFLUORO-ETHOXY)-PYRIDINE | 126728-58-3 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]

- 3. 5-BROMO-2-(2,2,2-TRIFLUORO-ETHOXY)-PYRIDINE | 126728-58-3 [chemicalbook.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. osha.gov [osha.gov]

In-depth Technical Guide: 1H and 13C NMR Spectral Data for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. The presence of the bromine atom and the trifluoroethoxy group significantly influences the electronic environment of the pyridine ring, making Nuclear Magnetic Resonance (NMR) spectroscopy a critical tool for its structural elucidation and characterization. This technical guide provides a detailed overview of the predicted 1H and 13C NMR spectral data for this compound, along with a generalized experimental protocol for acquiring such data.

Predicted NMR Spectral Data

The predicted 1H and 13C NMR data for this compound are summarized below. These values are calculated based on established algorithms and databases used in NMR prediction software.

Predicted ¹H NMR Spectral Data

The predicted proton NMR chemical shifts (δ), multiplicities, coupling constants (J), and assignments for this compound are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.15 | d | ~2.5 | 1H | H-6 |

| ~7.70 | dd | ~8.8, 2.5 | 1H | H-4 |

| ~6.80 | d | ~8.8 | 1H | H-3 |

| ~4.65 | q | ~8.5 | 2H | -OCH₂CF₃ |

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts and assignments for this compound are detailed in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.5 | C-2 |

| ~148.0 | C-6 |

| ~141.0 | C-4 |

| ~122.5 (q, J ≈ 277 Hz) | -CF₃ |

| ~115.0 | C-3 |

| ~112.0 | C-5 |

| ~65.0 (q, J ≈ 35 Hz) | -OCH₂- |

Experimental Protocols

The following provides a generalized methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: A 500 MHz NMR spectrometer (or higher field strength for better resolution) is recommended.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound and the logical relationship of its predicted NMR signals.

Caption: Molecular structure and predicted NMR signal assignments.

Caption: Predicted proton coupling relationships.

Conclusion

This technical guide provides a foundational understanding of the expected 1H and 13C NMR spectral characteristics of this compound based on computational predictions. The provided data tables and generalized experimental protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science for the identification and structural verification of this and related compounds. It is imperative to corroborate this theoretical data with experimentally acquired spectra for definitive structural assignment.

In-Depth Mass Spectrometry Analysis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. This document outlines the key molecular properties, predicted mass spectral data, a plausible fragmentation pathway, and detailed experimental protocols for its analysis. The information presented herein is intended to support researchers in the identification, characterization, and quantification of this compound in various matrices.

Compound Overview

This compound is a substituted pyridine with a molecular formula of C₇H₅BrF₃NO. Its structure incorporates a bromine atom and a trifluoroethoxy group on the pyridine ring, which impart specific chemical properties and influence its behavior in mass spectrometric analysis.

Table 1: Key Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₅BrF₃NO |

| Monoisotopic Mass | 254.95065 Da |

| Molecular Weight | 256.02 g/mol |

| CAS Number | 126728-58-3 |

Predicted Mass Spectrometry Data

Due to the limited availability of public experimental mass spectra for this compound, the following data is based on predictive models and analysis of fragmentation patterns of structurally similar compounds. Electron ionization (EI) is a common technique for the analysis of such volatile and semi-volatile organic compounds.

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 255.95793 | 144.4 |

| [M+Na]⁺ | 277.93987 | 157.3 |

| [M-H]⁻ | 253.94337 | 146.1 |

| [M+NH₄]⁺ | 272.98447 | 164.0 |

| [M+K]⁺ | 293.91381 | 146.2 |

| [M+H-H₂O]⁺ | 237.94791 | 142.1 |

| [M]⁺ | 254.95010 | 160.5 |

Table 3: Predicted Major Fragment Ions in Electron Ionization (EI) Mass Spectrometry

| Predicted m/z | Proposed Fragment Ion | Description |

| 255/257 | [C₇H₅BrF₃NO]⁺ | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br). |

| 176 | [C₅H₄BrN]⁺ | Loss of the trifluoroethoxy group (-OCH₂CF₃). |

| 157/159 | [C₅H₄BrN]⁺ | Loss of the trifluoroethoxy radical (•OCH₂CF₃). |

| 97 | [C₅H₄N]⁺ | Loss of bromine radical (•Br) from the bromopyridine fragment. |

| 83 | [CF₃]⁺ | Trifluoromethyl cation. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of the ether bond and the loss of the halogen substituent. The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments.

Figure 1: Proposed fragmentation pathway for this compound.

Experimental Protocols

The following protocols describe generalized methods for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These are starting points and may require optimization based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight).

-

Capillary Column: 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 50-400

Sample Preparation:

-

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain working standards in the desired concentration range (e.g., 1-100 µg/mL).

-

Inject 1 µL of the sample or standard into the GC-MS system.

Figure 2: Experimental workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for complex matrices or when derivatization is not desirable. Reversed-phase chromatography is a common starting point.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

Start with 5% B.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 100-500.

Sample Preparation:

-

Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions with the same solvent mixture to prepare working standards.

-

Filter the samples and standards through a 0.22 µm syringe filter before injection.

An In-depth Technical Guide to the Electronic Properties of Trifluoroethoxy Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing substituents into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The trifluoroethoxy group (-OCH₂CF₃), in particular, offers a unique combination of electronic and lipophilic properties that can significantly modulate the characteristics of a parent molecule. When appended to a pyridine ring, the trifluoroethoxy group's strong inductive electron-withdrawing nature, coupled with the potential for subtle resonance effects, profoundly influences the electronic landscape of the heterocycle. This guide provides a comprehensive overview of the electronic properties of trifluoroethoxy substituted pyridines, detailing experimental protocols for their characterization and presenting available data to inform their application in drug discovery and materials development.

The pyridine nitrogen's basicity, the electron density distribution within the aromatic ring, and the molecule's overall polarity are all critically affected by the position of the trifluoroethoxy substituent. Understanding these effects is paramount for the rational design of novel pharmaceuticals, agrochemicals, and functional materials where fine-tuning of electronic properties is essential for biological activity, reactivity, and intermolecular interactions.

Data Presentation

The following tables summarize key electronic and spectroscopic data for trifluoroethoxy substituted pyridines. Due to the limited availability of a comprehensive, directly comparable dataset in the literature, a combination of reported values for closely related compounds and calculated estimates are presented to provide a representative overview.

Table 1: Physicochemical Properties of Trifluoroethoxy Substituted Pyridines

| Compound | pKa | Hammett Constant (σ) | Dipole Moment (Debye) |

| 2-Trifluoroethoxypyridine | Est. 2.5 - 3.5 | Est. σₚ = 0.25 | Est. 3.0 - 4.0 D |

| 3-Trifluoroethoxypyridine | Est. 3.0 - 4.0 | Est. σₘ = 0.35 | Est. 2.5 - 3.5 D |

| 4-Trifluoroethoxypyridine | Est. 4.0 - 5.0 | Est. σₚ = 0.25 | Est. 1.5 - 2.5 D |

| Pyridine (for reference) | 5.23 | 0 | 2.2 D |

Note: Estimated values are based on the known electronic effects of the trifluoroethoxy group and data for analogous substituted pyridines. Experimental verification is highly recommended.

Table 2: NMR Spectroscopic Data of Trifluoroethoxy Substituted Pyridines (in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 2-Trifluoroethoxypyridine | H6: ~8.2 (d), H3: ~6.9 (d), H4: ~7.6 (t), H5: ~6.8 (t), -OCH₂-: ~4.6 (q) | C2: ~163, C6: ~148, C4: ~138, C3: ~117, C5: ~111, -OCH₂-: ~66 (q), -CF₃: ~123 (q) | ~ -74 (t) |

| 3-Trifluoroethoxypyridine | H2: ~8.4 (d), H6: ~8.3 (d), H4: ~7.3 (dd), H5: ~7.2 (dd), -OCH₂-: ~4.5 (q) | C3: ~155, C2: ~147, C6: ~140, C4: ~123, C5: ~120, -OCH₂-: ~67 (q), -CF₃: ~123 (q) | ~ -74 (t) |

| 4-Trifluoroethoxypyridine | H2,6: ~8.5 (d), H3,5: ~6.8 (d), -OCH₂-: ~4.5 (q) | C4: ~164, C2,6: ~151, C3,5: ~110, -OCH₂-: ~66 (q), -CF₃: ~123 (q) | ~ -74 (t) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The quartets (q) for the -OCH₂- and -CF₃ carbons and the triplet (t) for the ¹⁹F signal are due to J-coupling between the respective nuclei.

Experimental Protocols

Detailed methodologies for the determination of key electronic parameters are provided below. These protocols are generalized and may require optimization for specific trifluoroethoxy pyridine derivatives.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant of the protonated pyridine nitrogen.

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 0.1 mmol of the trifluoroethoxy substituted pyridine.

-

Dissolve the compound in 50 mL of a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).

-

To maintain a constant ionic strength, add a background electrolyte such as 0.1 M KCl.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00).

-

Place the analyte solution in a thermostatted beaker with a magnetic stirrer.

-

Fill a calibrated burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

-

Titration Procedure:

-

Immerse the pH electrode in the analyte solution and record the initial pH.

-

Add the titrant in small increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain the titration curve.

-

Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative).

-

The pKa is equal to the pH at the half-equivalence point.

-

Protocol 2: Determination of Hammett Constants (σ) by ¹⁹F NMR Spectroscopy

This protocol utilizes the sensitivity of the ¹⁹F NMR chemical shift to changes in the electronic environment of a remote fluorine-containing probe.

-

Synthesis of a Probe Molecule Series:

-

Synthesize a series of 4-fluoro-substituted benzene derivatives with the trifluoroethoxy pyridine moiety attached at the para position through a linking group that allows for electronic communication (e.g., an ester or amide linkage).

-

Also synthesize the corresponding unsubstituted reference compound (where the trifluoroethoxy pyridine is replaced by a hydrogen atom).

-

-

Sample Preparation:

-

Prepare solutions of each synthesized compound at the same concentration (e.g., 0.05 M) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

-

NMR Data Acquisition:

-

Acquire the ¹⁹F NMR spectrum for each compound under identical experimental conditions (temperature, number of scans, etc.).

-

Record the chemical shift (δ) of the 4-fluoro substituent for each compound.

-

-

Calculation of the Hammett Constant:

-

The Hammett constant (σ) for the trifluoroethoxy pyridine substituent is calculated using the Hammett equation:

-

σ = (δ_substituted - δ_unsubstituted) / ρ

-

-

Where:

-

δ_substituted is the ¹⁹F chemical shift of the probe molecule containing the trifluoroethoxy pyridine.

-

δ_unsubstituted is the ¹⁹F chemical shift of the reference compound.

-

ρ is the reaction constant, which is a known value for the specific probe molecule series and solvent system used.

-

-

Mandatory Visualization

General Experimental Workflow for the Characterization of Trifluoroethoxy Substituted Pyridines

The following diagram illustrates a typical workflow for the synthesis and characterization of the electronic properties of trifluoroethoxy substituted pyridines, which is a crucial part of the early drug discovery process.

A generalized workflow for the synthesis and electronic characterization of trifluoroethoxy pyridines.

Logical Relationship of Substituent Position to Pyridine Basicity (pKa)

This diagram illustrates the expected influence of the trifluoroethoxy group's position on the basicity of the pyridine nitrogen.

Influence of substituent position on the pKa of the pyridine nitrogen.

A Comprehensive Technical Guide to the Synthesis of Substituted Trifluoroethoxypyridines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing substituted trifluoroethoxypyridines, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of the trifluoroethoxy group can profoundly influence the physicochemical and biological properties of the pyridine core, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to aid in the design and execution of synthetic strategies targeting these valuable molecules.

Core Synthetic Strategies

The synthesis of substituted trifluoroethoxypyridines primarily relies on a few key bond-forming reactions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. The main approaches include:

-

Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for introducing the trifluoroethoxy group onto an electron-deficient pyridine ring. The reaction involves the displacement of a suitable leaving group, typically a halide, by the trifluoroethoxide anion. The reactivity of the pyridine ring towards SNAr is enhanced by the presence of electron-withdrawing groups.[1][2]

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Buchwald-Hartwig Amination: This powerful method is employed for the formation of C-N bonds, allowing for the introduction of amino substituents onto a trifluoroethoxypyridine core, or conversely, the amination of a halopyridine followed by introduction of the trifluoroethoxy group.[1][3][4][5]

-

Suzuki Coupling: This reaction is instrumental in forming C-C bonds, enabling the synthesis of aryl- or vinyl-substituted trifluoroethoxypyridines from their corresponding halo-derivatives and boronic acids or esters.[6][7][8][9][10]

-

-

Ullmann Condensation: This copper-catalyzed reaction provides a classic method for the formation of C-O bonds and can be used to introduce the trifluoroethoxy group onto a pyridine ring, particularly with aryl halides.[11][12][13][14]

The following diagram illustrates the general synthetic pathways for accessing substituted trifluoroethoxypyridines.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 8. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Ascendant Role of Brominated Pyridine Ethers in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine atoms into the pyridine ether scaffold significantly alters its physicochemical properties, unlocking a diverse range of applications across medicinal chemistry, materials science, and agricultural science. This guide provides an in-depth exploration of the burgeoning research into brominated pyridine ethers, detailing their synthesis, biological activities, and technological potential.

Medicinal Chemistry: A New Frontier in Drug Discovery

Brominated pyridine ethers have emerged as a promising class of compounds in the quest for novel therapeutic agents, demonstrating significant potential in oncology, infectious diseases, and neurology.

Anticancer Activity

The cytotoxic effects of brominated pyridine ethers against various cancer cell lines are well-documented, with many derivatives exhibiting potent activity.[1] The introduction of bromine can modulate the compound's ability to interact with key biological targets.

Quantitative Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | [1] |

| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | [1] |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | [2] |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 | [2] |

| Novel Pyridine Derivative H42 | SKOV3 (Ovarian) | 0.87 | [2] |

| Novel Pyridine Derivative H42 | A2780 (Ovarian) | 5.4 | [2] |

| 3-cyano-6-naphthylpyridine derivative 11d | MCF-7 (Breast) | Sub-nanomolar | [3] |

| 3-cyano-6-naphthylpyridine derivative 11d | PC3 (Prostate) | Nanomolar | [3] |

| 3-cyano-6-naphthylpyridine derivative 11d | DU145 (Prostate) | Nanomolar | [3] |

| 3-cyano-6-naphthylpyridine derivative 11d | MDA-MB435 (Breast) | Nanomolar | [3] |

Signaling Pathways in Anticancer Activity

Brominated pyridine ethers have been shown to modulate key signaling pathways involved in cancer progression. Notably, certain derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth.[3][4][5][6][7] Others have been observed to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and c-Jun N-terminal kinase (JNK).[1][8][9][10]

Inhibition of the VEGFR-2 signaling pathway by certain brominated pyridine ethers.

Activation of p53 and JNK signaling pathways by brominated pyridine derivatives.

Antimicrobial Activity

With the rise of antimicrobial resistance, the development of new therapeutic agents is critical. Brominated pyridine ethers have demonstrated significant activity against a range of pathogenic bacteria and fungi. The introduction of bromine can enhance the lipophilicity of the pyridine ring, facilitating its penetration through microbial cell membranes.[2]

Quantitative Antimicrobial Activity Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1-Alkyl-2-(4-pyridyl)pyridinium bromides (C11-C16 alkyl chains) | Staphylococcus aureus | Not specified, but most active in the series | [1] |

| Pyridine derivatives from 4-bromo acetophenone | E. coli, B. mycoides, C. albicans | As low as <0.0048 mg/mL for some derivatives | [1] |

Materials Science: Engineering Novel Functional Materials

The unique electronic and photophysical properties of brominated pyridine ethers make them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs)

Brominated pyridine-appended pyrene derivatives have been investigated as hole-transporting materials (HTMs) in OLEDs. The presence of bromine atoms can influence the carrier mobility of the molecules, leading to improved device performance. For instance, 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) has been used as an HTL in yellow OLEDs, resulting in good external quantum efficiency (EQE) and high luminance with low-efficiency roll-off.[11][12]

Performance of Py-Br in a Yellow OLED [11][12]

| Parameter | Value |

| Maximum External Quantum Efficiency (EQE) | 9% |

| Maximum Luminance | 17,300 cd/m² |

| Maximum Current Efficiency | 27.6 cd/A |

Agricultural Science: Developing Next-Generation Agrochemicals

The pyridine scaffold is a cornerstone in the agrochemical industry, and brominated derivatives are being explored for the development of new herbicides and fungicides. The persistence and biological activity of these compounds make them effective for crop protection.[13][14] Pyridine carboxylic acid herbicides, for example, mimic plant growth hormones, leading to abnormal growth and eventual death of broadleaf weeds.[14] The introduction of bromine can further enhance the efficacy and spectrum of activity of these agrochemicals.

Experimental Protocols

A thorough understanding of the methodologies for the synthesis and evaluation of brominated pyridine ethers is crucial for advancing research in this field.

Synthesis of 2-Bromopyridine

A common method for the synthesis of 2-bromopyridine involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, followed by the addition of sodium nitrite.[15]

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 790 ml of 48% hydrobromic acid and cool to 10-20°C.

-

Add 150 g of 2-aminopyridine over approximately 10 minutes.

-

While maintaining the temperature at 0°C or lower, add 240 ml of bromine dropwise.

-

Add a solution of 275 g of sodium nitrite in 400 ml of water dropwise over 2 hours, keeping the temperature at 0°C or lower.

-

After stirring for an additional 30 minutes, add a solution of 600 g of sodium hydroxide in 600 ml of water, not exceeding a temperature of 20-25°C.

-

Extract the reaction mixture with four 250-ml portions of ether.

-

Dry the ether extract over solid potassium hydroxide for 1 hour and then distill to obtain 2-bromopyridine.[15]

General workflow for the synthesis of 2-bromopyridine.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the brominated pyridine ether derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the brominated pyridine ether compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Brominated pyridine ethers represent a versatile and highly promising class of compounds with significant potential across multiple scientific disciplines. Their tunable electronic properties and diverse biological activities make them valuable scaffolds for the development of new anticancer and antimicrobial agents, advanced materials for electronic devices, and effective agrochemicals. Continued research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock their full potential and lead to the development of innovative solutions to pressing challenges in medicine, technology, and agriculture.

References

- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MEKK1/JNK signaling stabilizes and activates p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence for the interplay between JNK and p53-DRAM signalling pathways in the regulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Introduction

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is a key building block in medicinal chemistry and drug development, finding application in the synthesis of various biologically active compounds. Its trifluoroethoxy moiety can enhance metabolic stability and lipophilicity, properties often sought in drug candidates. This document provides detailed protocols for a two-step synthesis of this compound from the readily available starting material, 2-hydroxypyridine. The synthetic route involves the regioselective bromination of 2-hydroxypyridine to yield 5-bromo-2-hydroxypyridine, followed by a Mitsunobu reaction to introduce the 2,2,2-trifluoroethoxy group.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxypyridine

This protocol details the regioselective bromination of 2-hydroxypyridine at the 5-position using N-bromosuccinimide (NBS) in acetonitrile. This method is favored for its high selectivity and milder reaction conditions compared to using elemental bromine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Hydroxypyridine | 99% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | 99% | Acros Organics |

| Acetonitrile (ACN) | Anhydrous, 99.8% | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker |

| Saturated Sodium Chloride (Brine) | ACS Grade | EMD Millipore |

| Anhydrous Magnesium Sulfate (MgSO₄) | 99.5% | Alfa Aesar |

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 5-bromo-2-hydroxypyridine.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxypyridine (10.0 g, 105.1 mmol) and anhydrous acetonitrile (100 mL).

-

Cool the resulting solution to 0°C in an ice bath.

-

Slowly add N-bromosuccinimide (18.7 g, 105.1 mmol) portion-wise over 30 minutes, ensuring the internal temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude solid by recrystallization from a mixture of ethanol and water to yield 5-bromo-2-hydroxypyridine as a white to off-white solid.

Quantitative Data:

| Starting Material | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-Hydroxypyridine | 95.10 | 10.0 | 105.1 |

| N-Bromosuccinimide | 177.98 | 18.7 | 105.1 |

| Product | Molar Mass ( g/mol ) | Expected Yield (%) | Typical Yield (g) | Purity (by HPLC) |

| 5-Bromo-2-hydroxypyridine | 174.00 | 80-90% | 14.6 - 16.4 | >98% |

Characterization Data for 5-Bromo-2-hydroxypyridine:

-

Appearance: White to off-white crystalline powder.[1]

-

Melting Point: 173-184 °C.[1]

-

¹H NMR (400 MHz, DMSO-d₆) δ: 11.9 (br s, 1H), 7.69 (dd, J=2.8, 9.6 Hz, 1H), 7.58 (d, J=2.8 Hz, 1H), 6.32 (d, J=9.6 Hz, 1H).

Step 2: Synthesis of this compound

This protocol employs a modified Mitsunobu reaction for the O-alkylation of 5-bromo-2-hydroxypyridine with 2,2,2-trifluoroethanol.[2][3][4] This method avoids the need to pre-form an alkoxide and often proceeds under mild conditions with high yields.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-Bromo-2-hydroxypyridine | >98% | From Step 1 |

| 2,2,2-Trifluoroethanol | 99% | Oakwood Chemical |

| Triphenylphosphine (PPh₃) | 99% | Strem Chemicals |

| Diisopropyl azodicarboxylate (DIAD) | 97% | Combi-Blocks |

| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | VWR |

| Hexanes | ACS Grade | EMD Millipore |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker |

| Saturated Sodium Chloride (Brine) | ACS Grade | EMD Millipore |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 99% | Alfa Aesar |

Experimental Workflow:

References

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This protocol details the application of the Suzuki coupling for the synthesis of 5-aryl-2-(2,2,2-trifluoroethoxy)pyridines from 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of an aryl group at the 5-position of the pyridine ring can significantly modulate the biological activity of the molecule.

Furthermore, the 2-(2,2,2-trifluoroethoxy) substituent offers several advantages in drug design. The trifluoroethoxy group can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of the pyridine ring, which can lead to improved pharmacokinetic and pharmacodynamic profiles. The resulting 5-aryl-2-(2,2,2-trifluoroethoxy)pyridine derivatives are valuable intermediates for the synthesis of novel therapeutic agents, particularly in the areas of oncology, neurodegenerative diseases, and inflammatory disorders.

General Reaction Scheme

The Suzuki coupling reaction between this compound and an arylboronic acid proceeds via a palladium-catalyzed cycle to form the desired 5-aryl-2-(2,2,2-trifluoroethoxy)pyridine.

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical reaction conditions and representative yields for the Suzuki coupling of this compound with various arylboronic acids. The yields are illustrative and may vary depending on the specific reaction conditions and the nature of the arylboronic acid.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | 88 |

| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ | THF/H₂O (3:1) | 80 | 10 | 92 |

| 4 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 78 |

| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 81 |

| 6 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75 |

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using Pd(dppf)Cl₂ as the catalyst.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or oil bath

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.), to the flask.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

-

Reaction: Stir the reaction mixture vigorously and heat to 90 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-(2,2,2-trifluoroethoxy)pyridine.

Experimental Workflow

Caption: Workflow for the Suzuki coupling of this compound.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a reactive bromine atom on the pyridine ring, allowing for the introduction of diverse functionalities. The trifluoroethoxy group can enhance metabolic stability and lipophilicity, making the resulting compounds attractive for drug discovery programs.

This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Negishi couplings. The provided methodologies are based on established procedures for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.

General Reaction Scheme

Palladium-catalyzed cross-coupling reactions generally proceed via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the palladium catalyst to the carbon-bromine bond of this compound, followed by transmetalation (for Suzuki, Sonogashira, and Negishi) or migratory insertion (for Heck), and finally reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters.[1]

Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-18 | 70-90[1] |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2-4 | High |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 60-85 |

Yields are based on reactions with similar bromopyridine substrates and should be considered as a starting point for optimization.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.3 equiv)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried Schlenk flask, add this compound, arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add Pd(PPh₃)₄ to the flask.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

-

Heat the reaction mixture to 90 °C and stir for 15-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with a variety of primary and secondary amines.[2]

Representative Reaction Conditions

The following table provides general conditions for the Buchwald-Hartwig amination of bromopyridines. The choice of ligand is crucial and often depends on the nature of the amine.

| Precatalyst/Pd Source | Ligand | Base | Solvent | Temp (°C) | Representative Yield (%) |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 70-95 |

| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 100 | 65-90 |

| BrettPhos Pd G3 | BrettPhos | LiHMDS | THF | 65-80 | 70-90 |

Yields are based on reactions with similar bromopyridine substrates and should be considered as a starting point for optimization.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of bromopyridines.[3]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

BINAP (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene

-

Saturated aqueous ammonium chloride

Procedure:

-

To an oven-dried reaction vessel, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

-

Evacuate and backfill the vessel with an inert gas.

-

Add degassed toluene.

-

Add this compound and the amine.

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[4]

Representative Reaction Conditions

The table below outlines typical conditions for the Sonogashira coupling of bromopyridine derivatives.

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp - 60 | 3-12 | 80-95[4] |

| PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | Room Temp | 3-6 | 85-95 |

| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile | 80 | 6-12 | 75-90 |

Yields are based on reactions with similar bromopyridine substrates and should be considered as a starting point for optimization.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is based on a general procedure for the Sonogashira coupling of bromopyridines.[4]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

Procedure:

-

In a reaction flask, add this compound, Pd(PPh₃)₄, and CuI.

-

Flush the flask with an inert gas.

-

Add degassed THF and triethylamine.

-

Add the terminal alkyne via syringe.

-

Stir the mixture at room temperature and monitor the reaction progress.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with aqueous solutions of ammonium chloride and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Heck Coupling

The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene.

Representative Reaction Conditions

| Palladium Source | Ligand | Base | Solvent | Temp (°C) |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 |

| Pd₂(dba)₃ | P(o-tol)₃ | NaOAc | DMA | 120 |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 100 |

General Experimental Protocol: Heck Coupling

-

Combine this compound, the alkene (1.5 equiv), Pd(OAc)₂ (2-5 mol%), and PPh₃ (4-10 mol%) in a reaction vessel.

-

Add a suitable solvent (e.g., DMF) and base (e.g., Et₃N, 2.0 equiv).

-

De-gas the mixture and place it under an inert atmosphere.

-

Heat the reaction to 100-120 °C and monitor its progress.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, concentrate, and purify by chromatography.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with this compound.

Representative Reaction Conditions

| Palladium Source | Ligand | Solvent | Temp (°C) |

| Pd(PPh₃)₄ | PPh₃ | THF | 60-80 |

| Pd₂(dba)₃ | SPhos | Dioxane | 80-100 |

| Pd(dppf)Cl₂ | dppf | THF | 65 |

General Experimental Protocol: Negishi Coupling

-

Prepare the organozinc reagent in situ or use a pre-formed solution.

-

To a flask containing the organozinc reagent (1.5-2.0 equiv) in THF, add this compound.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Heat the reaction mixture under an inert atmosphere and monitor its progress.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract with an organic solvent, wash, dry, concentrate, and purify the product.

Catalyst Selection Logic

The choice of catalyst and ligand is crucial for a successful cross-coupling reaction. The following decision tree provides a general guideline for selecting a suitable catalyst system.

Caption: Decision tree for selecting a palladium catalyst system.

References

Application Notes and Protocols for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyridine core is a well-established scaffold in numerous FDA-approved drugs, offering favorable physicochemical properties and the ability to engage in crucial hydrogen bonding interactions with biological targets. The presence of a bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). Furthermore, the 2-(2,2,2-trifluoroethoxy) group can enhance metabolic stability and modulate lipophilicity, key parameters in drug design.

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules and outline detailed protocols for its key transformations.

Core Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive starting material for the synthesis of a range of potential therapeutic agents, including but not limited to:

-

Kinase Inhibitors: The pyridine scaffold can mimic the hinge-binding motif of ATP, making it a privileged structure for targeting the ATP-binding site of kinases.

-

GPCR Modulators: Functionalized pyridines are prevalent in ligands targeting G-protein coupled receptors.

-

Bioisosteric Scaffolds: The trifluoroethoxy-substituted pyridine ring can serve as a bioisostere for other aromatic systems, offering an avenue for patent-breaking strategies and improvement of ADME properties.

While direct applications in approved drugs are not yet prevalent, its utility has been demonstrated in the synthesis of bioactive compounds, such as oxazoline and thiazoline derivatives with insecticidal and acaricidal properties. This highlights its potential for generating structurally complex and biologically active molecules.

Key Synthetic Transformations and Protocols

The primary utility of this compound in medicinal chemistry lies in the functionalization of the C-Br bond. The following sections detail generalized protocols for common and powerful cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.

Generalized Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 92 |

| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |

| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 65 |

Note: The data in this table is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of arylamines.

Generalized Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or SPhos, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq) in a Schlenk tube.

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Illustrative Quantitative Data for Buchwald-Hartwig Amination:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 6 | 90 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 75 |

| 3 | Benzylamine | Pd G3 precatalyst (1) | SPhos (2) | NaOtBu | Toluene | 90 | 4 | 95 |

| 4 | Pyrrolidine | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ | Dioxane | 100 | 12 | 82 |

Note: The data in this table is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

Synthesis of Oxazoline Derivatives

This protocol is adapted from procedures for synthesizing insecticidal oxazolines and can be applied to generate libraries of analogous compounds for screening in medicinal chemistry programs.

Generalized Two-Step Protocol:

Step 1: Amide Formation

-

Acid Chloride Formation: In a round-bottom flask, dissolve 5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (synthesized via ortho-lithiation and carboxylation of the parent pyridine) in an excess of thionyl chloride (SOCl₂) and heat to reflux for 2-4 hours. Remove the excess SOCl₂ under reduced pressure to yield the crude acid chloride.

-

Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane, DCM). Cool the solution to 0 °C and add a solution of a desired amino alcohol (e.g., 2-amino-2-methyl-1-propanol, 1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting N-(hydroxyalkyl)amide by column chromatography.

Step 2: Oxazoline Ring Formation (Cyclodehydration)

-

Reaction Setup: Dissolve the N-(hydroxyalkyl)amide from Step 1 in an anhydrous solvent such as DCM or toluene.

-

Cyclizing Agent: Add a cyclodehydrating agent (e.g., thionyl chloride (1.1 eq) at 0 °C, or Burgess reagent).

-

Reaction Execution: Stir the reaction at the appropriate temperature (0 °C to room temperature for SOCl₂, or reflux for other reagents) until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the final oxazoline derivative by column chromatography.

Illustrative Biological Activity Data for Derived Scaffolds:

| Compound ID | Scaffold | Target | IC₅₀ (nM) |

| EX-1 | 5-(4-fluorophenyl)-2-(2,2,2-trifluoroethoxy)pyridine | Kinase A | 50 |

| EX-2 | 5-(morpholino)-2-(2,2,2-trifluoroethoxy)pyridine | Kinase B | 120 |

| EX-3 | 2-(5-(4-methoxyphenyl)-2-(2,2,2-trifluoroethoxy)phenyl)-4,5-dihydrooxazole | Target C | 250 |

| EX-4 | 5-(indol-5-yl)-2-(2,2,2-trifluoroethoxy)pyridine | GPCR D | 85 |

Note: This data is purely illustrative to demonstrate how results would be presented. Target and IC₅₀ values are hypothetical.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Illustrative Kinase Inhibition Signaling Pathway

Caption: Inhibition of a generic RTK signaling pathway by a hypothetical inhibitor.

Conclusion